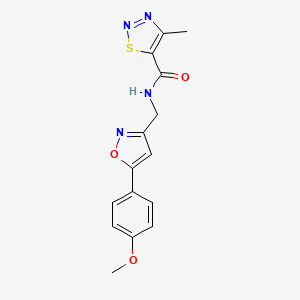

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 5-(4-methoxyphenyl)isoxazole moiety via a methylene bridge. This structure combines pharmacophoric elements from thiadiazole (known for bioactivity in agrochemicals and pharmaceuticals) and isoxazole (a five-membered heterocycle with metabolic stability and diverse binding interactions) .

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPWPESDGMNTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the formation of the thiadiazole ring, and finally, the coupling of these rings to form the target compound. Common reagents used in these reactions include methoxybenzene, nitrile oxides, and thiosemicarbazides. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis Methodologies

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be approached through several methodologies:

- Conventional Organic Synthesis : Utilizing traditional organic reactions under controlled conditions.

- Microwave-Assisted Synthesis : Enhancing reaction rates and yields by using microwave irradiation.

- Green Chemistry Approaches : Employing environmentally benign solvents to minimize ecological impact.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. Notably:

- Cytotoxicity Studies : Compounds containing isoxazole and thiadiazole rings have shown promising results in inhibiting the growth of cancer cells, including those from hepatocellular carcinoma (HepG-2) and lung cancer (A549) .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| This compound | HepG-2 | 75% |

| This compound | A549 | 68% |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Anticancer Activity : A study conducted on thiadiazole derivatives demonstrated their ability to inhibit DNA synthesis in cancer cells without affecting protein synthesis. This mechanism suggests a targeted approach for anticancer therapy .

- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound can effectively bind to key biological targets involved in tumorigenesis. For instance, binding studies against dihydrofolate reductase (DHFR) have shown promising interactions that could lead to new therapeutic strategies .

- In Vitro Evaluations : In vitro evaluations have confirmed the compound's potential as an anticancer agent through various assays measuring cell viability and proliferation .

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Notes:

- Thiadiazole vs. Isoxazole Dominance : The target compound’s dual heterocyclic system (thiadiazole + isoxazole) contrasts with analogues like TDL (sole thiadiazole core), which lacks the isoxazole moiety. The methoxyphenyl-isoxazole group may enhance binding to biological targets via π-π stacking or hydrogen bonding .

- Substituent Impact on Bioactivity : TDL’s 3-chloro-4-methylphenyl group confers plant systemic acquired resistance (SAR), while the target compound’s isoxazole-methyl group may improve cell permeability, a critical factor in anticancer activity .

Anticancer Activity:

SAR Activation:

- TDL’s metabolite (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) induces SAR in plants. The target compound’s conserved thiadiazole-carboxamide core may retain this property, while its isoxazole substituent could modulate specificity .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Notes:

- The target compound’s spectral data can be extrapolated from and , where similar isoxazole-thiadiazole hybrids show aromatic proton signals at δ 7.3–8.1 and methoxy singlets at δ ~3.8 .

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly against various pathogens. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiadiazole carboxamides. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis). A derivative with a similar scaffold demonstrated a minimum inhibitory concentration (MIC) of 0.073 µM against M. tuberculosis H37Rv, indicating potent antimycobacterial activity comparable to isoniazid .

Cytotoxicity and Selectivity

The cytotoxicity of these compounds was evaluated using human embryonic kidney cells (HEK-293) and mouse fibroblast cell lines (CCL-1). The selectivity index (SI) for the most active compounds was notably high, suggesting low toxicity to human cells while effectively targeting bacterial cells. For example, the compound with the highest antimycobacterial activity exhibited an SI of 3516 against HEK-293 cells .

Case Studies

Case Study 1: Thiadiazole Derivatives

A comprehensive study on various thiadiazole derivatives revealed that modifications in substituents could enhance biological activity. Compounds with 4-methyl substitutions showed improved efficacy against M. tuberculosis compared to their counterparts without such modifications .

Case Study 2: Structure-Activity Relationship

Research investigating the structure-activity relationship (SAR) of thiadiazole compounds indicated that the presence of specific functional groups significantly influences their biological efficacy. The incorporation of methoxy groups and other electron-donating substituents was found to enhance antimycobacterial activity while reducing cytotoxic effects .

Data Summary

| Compound Name | MIC (µM) | Selectivity Index | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 0.073 | 3516 | >200 |

| Thiadiazole Derivative A | <0.1 | 2242 | >100 |

| Thiadiazole Derivative B | <0.07 | 3380 | >150 |

Q & A

Q. Optimization Strategies :

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at 4-position of phenyl, methyl on thiadiazole) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

- FT-IR : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and isoxazole C-O-C vibrations (~1250 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Advanced Research Question

Methodology :

Q. Example SAR Table :

What computational strategies are used to identify potential biological targets for this compound?

Advanced Research Question

- Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina. The isoxazole and thiadiazole moieties show affinity for ATP-binding pockets .

- Pharmacophore Modeling : Map hydrogen bond acceptors (thiadiazole S/N) and hydrophobic regions (4-methoxyphenyl) to prioritize targets like COX-2 or PARP .

How can researchers address solubility challenges in in vitro assays?

Advanced Research Question

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Pro-drug Design : Introduce phosphate or PEG groups on the carboxamide to enhance aqueous solubility .

How should contradictory bioactivity data (e.g., antiviral vs. cytotoxic effects) be analyzed?

Advanced Research Question

- Orthogonal Assays : Validate antiviral activity with plaque reduction assays and cytotoxicity via MTT tests to decouple effects .

- Dose-Response Analysis : Calculate selectivity indices (IC₅₀ antiviral / IC₅₀ cytotoxicity) to identify therapeutic windows .

What purification methods are optimal for isolating the final compound?

Basic Research Question

- Recrystallization : Use ethanol-DMF (9:1) to remove unreacted intermediates .

- HPLC Prep : Employ a C18 column with isocratic elution (60% acetonitrile) for high-purity isolation .

What strategies improve the pharmacokinetic profile of analogs?

Advanced Research Question

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) on the methylene linker to reduce hydrophobicity .

- Metabolic Shielding : Fluorinate the thiadiazole ring to block oxidative degradation .

How is regioselectivity controlled during heterocyclic ring formation?

Advanced Research Question

- Cyclization Agents : POCl₃ favors thiadiazole formation over oxadiazole by promoting sulfur incorporation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during isoxazole synthesis .

How can compound stability under varying storage conditions be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.